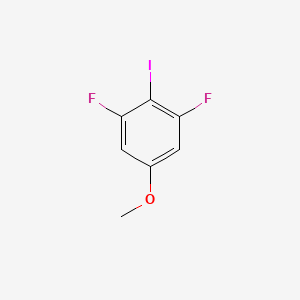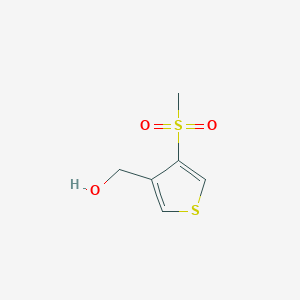
(4-メチルスルホニルチオフェン-3-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methanesulfonylthiophen-3-yl)methanol is an organic compound that features a thiophene ring substituted with a methanesulfonyl group and a methanol group. Thiophene derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methanesulfonylthiophen-3-yl)methanol typically involves the introduction of a methanesulfonyl group to a thiophene ring, followed by the addition of a methanol group. Common synthetic routes may include:
Sulfonylation: Thiophene can be sulfonylated using methanesulfonyl chloride in the presence of a base such as pyridine.
Hydroxymethylation: The sulfonylated thiophene can then be reacted with formaldehyde and a reducing agent to introduce the methanol group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(4-methanesulfonylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: (4-methanesulfonylthiophen-3-yl)aldehyde or (4-methanesulfonylthiophen-3-yl)carboxylic acid.
Reduction: (4-thiophen-3-yl)methanol.
Substitution: Various substituted thiophene derivatives.
作用機序
The mechanism of action of (4-methanesulfonylthiophen-3-yl)methanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. In materials science, its electronic properties could be exploited in the design of conductive polymers or other advanced materials.
類似化合物との比較
Similar Compounds
(4-methylthiophen-3-yl)methanol: Similar structure but with a methyl group instead of a methanesulfonyl group.
(4-chlorothiophen-3-yl)methanol: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
(4-nitrothiophen-3-yl)methanol: Similar structure but with a nitro group instead of a methanesulfonyl group.
Uniqueness
(4-methanesulfonylthiophen-3-yl)methanol is unique due to the presence of the methanesulfonyl group, which can impart specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and materials.
特性
IUPAC Name |
(4-methylsulfonylthiophen-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4,7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLDGTBVSKWJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
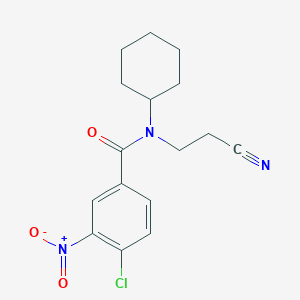
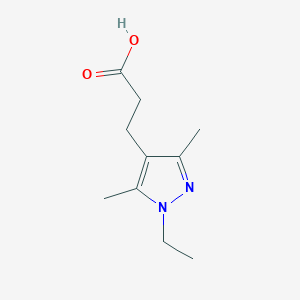
![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)
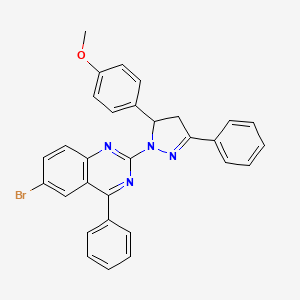
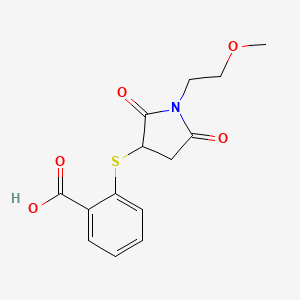
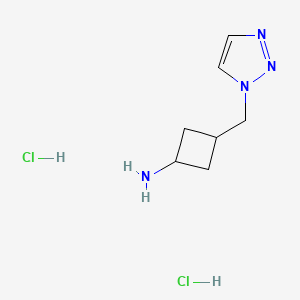
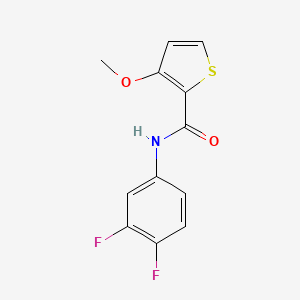
![2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole](/img/structure/B2485689.png)
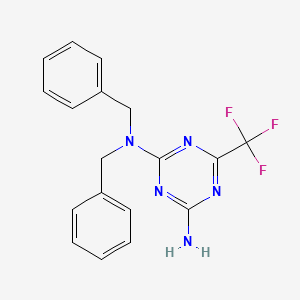
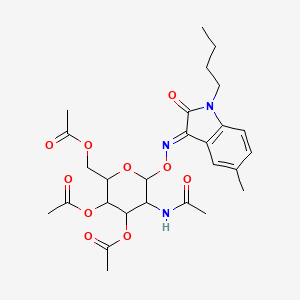
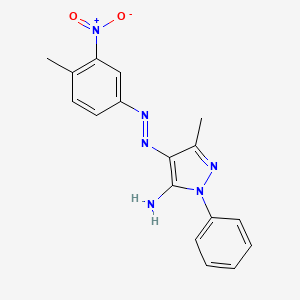
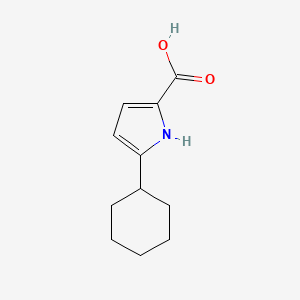
![3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2485694.png)
